6-hexylnaphthalen-2-ol
Description
Significance of Naphthol Derivatives in Organic Chemistry
Naphthols, which are hydroxyl derivatives of naphthalene (B1677914), are fundamental building blocks in organic synthesis. britannica.com They are colorless, crystalline compounds that serve as precursors in the manufacturing of a multitude of dyes and dye intermediates. britannica.com The two primary isomers, 1-naphthol (B170400) and 2-naphthol (B1666908), exhibit distinct reactivity and are utilized in various chemical transformations. britannica.comwikipedia.org For instance, 2-naphthol is a key intermediate in the production of tanning agents, antioxidants, and antiseptics. britannica.com
The versatility of the naphthol skeleton allows for the introduction of various functional groups, leading to a diverse class of substituted naphthols. researchgate.net These derivatives are not only integral to the synthesis of complex molecules and natural products but are also found in numerous compounds exhibiting significant biological and pharmaceutical activities. researchgate.netrsc.org The inherent reactivity of the naphthol core, such as its susceptibility to electrophilic substitution and participation in coupling reactions, makes it a valuable scaffold for constructing intricate molecular architectures. wikipedia.org The development of new synthetic methodologies to access diverse naphthol cores remains an active area of research, underscoring their continued importance in the field. researchgate.net
Overview of 6-Hexylnaphthalen-2-ol in Contemporary Academic Inquiry
Within the extensive family of naphthol derivatives, this compound has garnered attention in specialized areas of chemical research. This compound, characterized by a hexyl group attached to the sixth position of the naphthalen-2-ol backbone, is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. mdpi.com
A notable application of this compound is in the field of materials science, specifically in the synthesis of organic semiconductors. For example, it serves as a precursor in the multi-step synthesis of dinaphtho[2,3-d:2',3'-d']anthra[1,2-b:5,6-b']dithiophene (DNADT) derivatives. mdpi.com The introduction of the hexyl chain can influence the electronic properties of the final material, potentially leading to improved performance in applications such as organic field-effect transistors. mdpi.com The synthesis of this compound itself often starts from commercially available precursors like 2-bromo-6-methoxynaphthalene (B28277), involving steps such as Grignard reactions and demethylation. mdpi.comresearchgate.net
Scope and Objectives of Focused Research Perspectives
Focused research on this compound is primarily driven by the need for tailored molecular building blocks in synthetic chemistry. The objectives of such research can be broadly categorized as:
Development of Efficient Synthetic Routes: A key goal is to establish cost-effective and high-yield methods for the synthesis of this compound and its derivatives. This includes optimizing reaction conditions and exploring novel catalytic systems. mdpi.com
Exploration of its Role as a Precursor: Researchers are investigating the utility of this compound as a starting material for creating novel organic materials with specific electronic, optical, or liquid crystalline properties. mdpi.comvulcanchem.com
Structure-Property Relationship Studies: A fundamental objective is to understand how the presence and position of the hexyl group on the naphthalene core influence the physicochemical properties of the resulting larger molecules. This knowledge is crucial for the rational design of new materials with desired functionalities. mdpi.com
The physical and chemical properties of this compound are foundational to its application in these research areas.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C16H20O | chemsrc.com |
| Molecular Weight | 228.329 g/mol | chemsrc.com |
| Density | 1.033 g/cm³ | chemsrc.com |
| Boiling Point | 375.6 °C at 760 mmHg | chemsrc.com |
| Flash Point | 178.4 °C | chemsrc.com |
| LogP | 4.66820 | chemsrc.com |
| Vapor Pressure | 3.57E-06 mmHg at 25 °C | chemsrc.com |
Structure
3D Structure
Properties
CAS No. |
1999-56-0 |
|---|---|
Molecular Formula |
C16H20O |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
6-hexylnaphthalen-2-ol |
InChI |
InChI=1S/C16H20O/c1-2-3-4-5-6-13-7-8-15-12-16(17)10-9-14(15)11-13/h7-12,17H,2-6H2,1H3 |
InChI Key |
YLSRNLBJYQACQD-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC2=C(C=C1)C=C(C=C2)O |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)C=C(C=C2)O |
Other CAS No. |
1999-56-0 |
Synonyms |
6-Hexyl-2-naphthol |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 6-Hexylnaphthalen-2-ol
The most common and well-documented method for synthesizing this compound is through a multi-step process that begins with commercially available aromatic precursors. This approach allows for precise control over the placement of functional groups on the naphthalene (B1677914) core.
Multi-Step Synthesis from Aromatic Precursors
A validated synthetic route starts from 2-bromo-6-methoxynaphthalene (B28277). mdpi.com This pathway involves the sequential introduction of the hexyl group and the conversion of the methoxy (B1213986) group to a hydroxyl group. The synthesis is designed to build the molecule step-by-step, ensuring high purity and yield of the desired product. The general scheme involves an initial carbon-carbon bond formation followed by functional group manipulation. mdpi.com
Key Reaction Steps and Conditions
The successful synthesis of this compound relies on a series of critical reactions, each with specific conditions to maximize yield and regioselectivity.
Palladium-catalyzed cross-coupling reactions are fundamental to forming the carbon-carbon bond between the naphthalene ring and the hexyl chain. libretexts.orgnobelprize.org A key example is the Kumada–Tamao–Corriu coupling. mdpi.com In this step, the starting material, 2-bromo-6-methoxynaphthalene, is reacted with a hexyl Grignard reagent (hexylmagnesium bromide). mdpi.com The reaction is catalyzed by a palladium complex, such as PdCl₂(dppf)·benzene (B151609), which facilitates the coupling. mdpi.com This reaction efficiently produces 2-hexyl-6-methoxynaphthalene, the direct precursor to the final product. mdpi.com
Table 1: Kumada–Tamao–Corriu Coupling for 2-Hexyl-6-methoxynaphthalene Synthesis mdpi.com
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield |
| 2-bromo-6-methoxynaphthalene | Hexylmagnesium bromide | PdCl₂(dppf)·benzene | Dehydrated THF | Reflux, 12 h | 2-Hexyl-6-methoxynaphthalene | 80% |
Regioselective functionalization ensures that chemical groups are added to specific positions on the aromatic ring. While this compound itself can be obtained by demethylation of 2-hexyl-6-methoxynaphthalene, further functionalization is often required for subsequent synthetic steps. mdpi.com
For instance, to create derivatives like 3-bromo-6-hexylnaphthalen-2-ol, a regioselective bromination is performed on 2-hexyl-6-methoxynaphthalene. mdpi.com This is achieved through lithiation with n-butyllithium (nBuLi) at a low temperature, followed by the addition of an electrophilic bromine source like 1,2-dibromoethane. mdpi.com This process selectively introduces a bromine atom at the C-3 position of the naphthalene ring. mdpi.com
The final step in the synthesis of the core structure is demethylation. The methoxy group of 2-hexyl-6-methoxynaphthalene (or its brominated derivative) is converted into a hydroxyl group. mdpi.com This is typically accomplished using a strong Lewis acid like boron tribromide (BBr₃) in a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂). mdpi.com This reaction cleaves the methyl-oxygen bond to yield the desired this compound. mdpi.com
Table 2: Key Functionalization Reactions mdpi.com
| Reaction | Starting Material | Reagents | Solvent | Conditions | Product |
| Regioselective Bromination | 2-Hexyl-6-methoxynaphthalene | 1. nBuLi 2. 1,2-Dibromoethane | Dehydrated THF | -78 °C to Room Temp, 20 h | 3-Bromo-6-hexyl-2-methoxynaphthalene |
| Demethylation | 3-Bromo-6-hexyl-2-methoxynaphthalene | Boron tribromide (BBr₃) | Dehydrated CH₂Cl₂ | 0 °C to Room Temp, 20 h | 3-Bromo-6-hexylnaphthalen-2-ol |
The hydroxyl group of this compound (or its derivatives) can be converted into a more reactive leaving group for further coupling reactions. A common strategy is to transform the hydroxyl group into a triflate (trifluoromethanesulfonate) group. mdpi.com This is done by reacting the phenol (B47542) with trifluoromethanesulfonic anhydride (B1165640) in the presence of a base like triethylamine. mdpi.com
This triflate intermediate is highly valuable in palladium-catalyzed cross-coupling reactions, such as the Sonogashira–Hagihara coupling. mdpi.comlibretexts.org The triflate group can be selectively coupled with a terminal alkyne, like trimethylsilylethyne, in the presence of a palladium catalyst. mdpi.com This demonstrates the utility of this compound as a platform for building more complex, functionalized aromatic systems. mdpi.com
Novel Synthetic Approaches and Catalyst Development
While the multi-step synthesis from aromatic precursors is well-established, research into more efficient and novel synthetic methods is ongoing. These new approaches often focus on developing advanced catalysts to improve reaction efficiency and reduce the number of synthetic steps.
One alternative approach involves the direct alkylation of naphthalene using catalysts like H-type zeolites. jlu.edu.cn The catalytic alkylation of naphthalene with n-hexanol over HY zeolite has been shown to produce hexylnaphthalene. jlu.edu.cn While this method may not directly yield the 2-ol derivative with high selectivity, it represents a more direct approach to constructing the hexyl-naphthalene skeleton. Further research could refine this method for regioselective hydroxylation.
Another area of development is in the use of new catalytic systems for C-H functionalization. For example, novel palladium catalysts with S,O-ligands have been developed for the para-selective C-H olefination of aniline (B41778) derivatives. uva.nl While not yet applied to the synthesis of this compound, this type of catalyst development points towards a future where the hexyl group could be introduced via direct C-H activation on the naphthalene ring, potentially simplifying the synthetic route significantly. uva.nl
Furthermore, alternative classical methods, such as the Friedel-Crafts acylation of 2-hexylnaphthalene (B14071618) followed by reduction, have also been described for synthesizing related di-substituted naphthalenes, indicating another potential, albeit multi-step, pathway. researchgate.net
Exploration of Sustainable Synthesis Methodologies
Recent research has focused on developing more environmentally benign and efficient methods for the synthesis of naphthalen-2-ol derivatives. While specific sustainable routes for this compound are not extensively detailed in the provided search results, the general trend in organic synthesis is moving towards greener approaches. These can include the use of renewable starting materials, solvent-free reaction conditions, and catalytic methods that minimize waste and energy consumption. For instance, microwave-assisted organic synthesis is a technique that can accelerate reactions and often leads to higher yields and cleaner products, representing a potential sustainable variant for the synthesis of compounds like this compound. researchgate.net
Application of Homogeneous and Heterogeneous Catalysis
Catalysis plays a crucial role in the synthesis of functionalized naphthalene derivatives. Both homogeneous and heterogeneous catalysis offer distinct advantages in terms of selectivity, efficiency, and catalyst recyclability. uclouvain.bebaranlab.org
Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants, often leading to high selectivity and activity due to well-defined active sites. youtube.comethz.ch For the synthesis of derivatives of this compound, palladium-catalyzed cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling, are instrumental. mdpi.com For example, the synthesis of 2-hexyl-6-methoxynaphthalene, a precursor to this compound, can be achieved by the palladium-catalyzed coupling of 2-bromo-6-methoxynaphthalene with a hexyl Grignard reagent. mdpi.com Ruthenium-catalyzed reactions have also been employed for the C-H functionalization of β-naphthol derivatives, demonstrating the utility of homogeneous catalysis in modifying the naphthalene core. rsc.org
Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, are advantageous for their ease of separation and recycling. baranlab.orgyoutube.com While specific applications in the direct synthesis of this compound are not detailed, the principles of heterogeneous catalysis are widely applied in industrial organic processes. Supported metal catalysts, for instance, could be employed in hydrogenation or dehydrogenation steps during the synthesis of the naphthalene scaffold. The immobilization of homogeneous catalysts onto solid supports is a strategy to combine the benefits of both catalytic systems. nih.gov
Derivatization Strategies of this compound
The functionalization of this compound is key to tailoring its properties for specific applications.
Synthesis of Functionalized this compound Derivatives for Material Applications
The synthesis of functionalized derivatives of this compound is driven by the demand for new materials with specific optical, electronic, or liquid crystalline properties. researchgate.net For instance, this compound can serve as a precursor for the synthesis of larger, more complex aromatic structures like anthra[2,3-b]chalcogenophenes, which are of interest for their potential use in functional materials. researchgate.net The introduction of alkyl chains, such as the hexyl group, can influence the molecular packing and, consequently, the material's properties. mdpi.com The synthesis of various functionalized naphthalene derivatives is a critical area of research for developing materials for organic optoelectronics. researchgate.net
Directed Metalation Group Chemistry in Naphthalene Systems
Directed metalation group (DMG) chemistry is a powerful tool for the regioselective functionalization of aromatic rings. unblog.fr A DMG directs the deprotonation of a nearby C-H bond by an organolithium reagent, allowing for the subsequent introduction of an electrophile at a specific position. The hydroxyl group of this compound can act as a DMG, although it is often converted to a more potent directing group, such as an O-carbamate, to enhance its directing ability. nih.gov The O-carbamate group is one of the strongest DMGs and facilitates ortho-lithiation with high regioselectivity. nih.govuwindsor.ca This strategy allows for the precise introduction of substituents at the C1 or C3 positions of the naphthalene ring, providing access to a wide range of polysubstituted derivatives that would be difficult to synthesize otherwise.
Formation of Heterocyclic Scaffolds Incorporating this compound Moieties
The this compound moiety can be incorporated into larger heterocyclic systems, leading to molecules with interesting photophysical or biological properties. For example, the synthesis of azahelicenes, which are helically chiral molecules containing nitrogen atoms, can start from functionalized naphthalene precursors. mdpi.com The synthesis of highly substituted benzo-fused nitrogen heterocycles often involves tandem reactions where a substituted naphthalene derivative could be a key starting material. mit.edu The hydroxyl group of this compound can be converted into a triflate, a good leaving group for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce alkynyl groups. mdpi.com These alkynylated naphthalenes can then undergo cyclization reactions to form thiophene (B33073) rings, as demonstrated in the synthesis of 6-hexylnaphtho[2,3-b]thiophene. mdpi.com
Mechanistic Investigations of this compound Reactions
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
Mechanistic studies of reactions involving naphthol derivatives often focus on the role of the catalyst and the intermediates formed. For instance, in the ruthenium-catalyzed C-H functionalization of β-naphthol, control experiments can be performed to elucidate the reaction pathway. rsc.org
In the context of directed metalation, the mechanism involves the coordination of the organolithium base to the directing group, which increases the acidity of the ortho-protons and facilitates deprotonation. nih.gov Two main mechanistic models have been proposed for directed ortho-metalation (DoM): the complex-induced proximity effect (CIPE) and kinetically enhanced metalation (KEM). nih.gov
Investigations into halogenation reactions of alcohols have shown that the reaction of an alkyl mesylate with a Grignard reagent proceeds via an SN2 mechanism with inversion of configuration. acs.org Such mechanistic insights are transferable to reactions involving the hydroxyl group of this compound after its conversion to a suitable leaving group.
Reaction Kinetics and Thermodynamic Analyses
The formation of this compound, typically achieved through a Friedel-Crafts alkylation of 2-naphthol (B1666908) with a hexylating agent (e.g., 1-hexene (B165129) or a hexyl halide), is subject to both kinetic and thermodynamic control. The position of the incoming hexyl group on the naphthalene ring is influenced by reaction conditions such as temperature, catalyst, and reaction time.
Kinetic vs. Thermodynamic Control:
In the alkylation of naphthalene derivatives, the substitution pattern is often a delicate balance between the kinetically favored and thermodynamically more stable products. For instance, in the sulfonation of naphthalene, the alpha-position (C1) is the kinetic product, forming faster at lower temperatures, while the beta-position (C2) is the thermodynamic product, favored at higher temperatures where equilibrium can be established. wikipedia.org A similar principle applies to the alkylation of 2-naphthol. The hydroxyl group at C2 is an activating, ortho-, para-directing group, meaning it directs incoming electrophiles to the C1 (ortho) and C6 (para-like) positions.
Kinetic Product: Alkylation at the C1 position is often faster due to the proximity and the immediate electronic activation by the hydroxyl group.
Thermodynamic Product: The C6-substituted isomer, this compound, is generally the more thermodynamically stable product. This is attributed to reduced steric hindrance compared to the C1 position, which is flanked by the hydroxyl group and the peri-hydrogen at C8. Over time and at higher temperatures, a reversible alkylation reaction may allow for the isomerization of the kinetic product to the more stable thermodynamic product.
Reaction Kinetics Studies on Analogous Systems:
While specific kinetic data for the synthesis of this compound is scarce, studies on related reactions provide insight. For example, the kinetics of the Friedel-Crafts reaction of naphthalene with para-substituted benzenesulphonyl chlorides have been investigated, determining the rate constants for the formation of the electrophile and the subsequent sulphone. rsc.org Similarly, kinetic studies on the acetylation of 2-methoxynaphthalene (B124790) over zeolite catalysts have been performed. researchgate.net These studies often follow a Langmuir-Hinshelwood mechanism when heterogeneous catalysts are used, where the reaction rate depends on the adsorption of both reactants on the catalyst surface. sci-hub.se
A generalized approach to studying the kinetics of this compound synthesis would involve monitoring the concentration of reactants and products over time under various conditions (temperature, catalyst concentration) to determine the rate law and activation energy.
Thermodynamic Data:
Thermodynamic properties for naphthalene and its methylated derivatives have been experimentally determined and calculated. acs.orgacs.org These studies provide data on heats of formation and combustion, which are crucial for understanding the stability of different isomers. For instance, theoretical studies on diisopropylnaphthalene (DIPN) isomers show that the relative thermodynamic stabilities of β-monoalkylnaphthalene and the 2,6- and 2,7-dialkyl isomers increase with the size of the alkyl group. researchgate.net This suggests that this compound would be thermodynamically favored over other isomers due to the stabilizing effect of the alkyl group at the less sterically crowded position.
Table 1: Factors Influencing Product Distribution in Naphthol Alkylation
| Factor | Effect on Product Formation | Rationale |
| Temperature | Lower temperatures may favor the kinetic product (e.g., 1-alkylation); higher temperatures favor the thermodynamic product (e.g., 6-alkylation). | Provides energy to overcome the activation barrier for isomerization to the more stable product. wikipedia.org |
| Catalyst Type | Shape-selective catalysts like zeolites can favor the formation of the less bulky isomer (6-alkylation) that fits within the catalyst pores. sci-hub.seresearchgate.net | Steric constraints within the catalyst's porous structure control which isomer can form or diffuse out. |
| Reaction Time | Longer reaction times allow for equilibrium to be reached, favoring the thermodynamic product. | Allows for the reversible nature of the Friedel-Crafts alkylation to lead to the most stable isomer. researchgate.net |
| Solvent | The polarity of the solvent can influence the stability of intermediates and transition states, potentially affecting the product ratio. | Solvation effects can stabilize charged intermediates differently, altering reaction pathways. |
Elucidation of Reaction Intermediates and Transition States
The mechanism of electrophilic alkylation of 2-naphthol to form this compound involves several key intermediates and transition states. The exact nature of these species depends on the alkylating agent and the catalyst used.
Formation of the Electrophile:
The first step in a Friedel-Crafts alkylation is the generation of an electrophile. byjus.com
Using an Alkyl Halide (e.g., 1-chlorohexane) with a Lewis Acid (e.g., AlCl₃): The Lewis acid coordinates to the halogen, polarizing the C-Cl bond and generating a carbocation or a carbocation-like complex. pw.live This complex acts as the active electrophile.
Using an Alkene (e.g., 1-hexene) with a Brønsted Acid (e.g., H₂SO₄ or solid acid catalysts like zeolites): The alkene is protonated by the acid to form a secondary carbocation (hexyl cation). rsc.org
Electrophilic Attack and Intermediate Formation:
The electron-rich naphthalene ring of 2-naphthol attacks the electrophilic hexyl cation. This attack can occur at different positions, but the C1 and C6 positions are most activated. The attack results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or a Wheland complex. rsc.orglibretexts.org
The stability of the arenium ion intermediate plays a crucial role in determining the regioselectivity of the reaction. The intermediate leading to substitution at the C6 position benefits from extensive resonance stabilization without introducing significant steric strain.
Transition States:
The reaction proceeds through transition states that resemble the structure of the intermediates. Computational studies, often using Density Functional Theory (DFT), are employed to model these transition states and determine their relative energies. For example, DFT studies on the copper-catalyzed C-H functionalization of naphthols have been used to investigate the transition states of the reaction, revealing the importance of hydrogen bonding in stabilizing the rate-determining transition states. nih.gov In the context of Friedel-Crafts reactions, the transition state involves the partial formation of the new C-C bond between the naphthalene ring and the incoming alkyl group, with the positive charge delocalized over the aromatic system.
Six-membered transition states are also common in many organic reactions and are often favored due to their chair-like, low-energy conformation. e-bookshelf.de While not directly a six-membered pericyclic reaction, the interaction of the catalyst and substrate can involve cyclic transition state arrangements that influence stereochemistry and reactivity.
Table 2: Plausible Intermediates in the Synthesis of this compound
| Intermediate | Description | Role in Reaction |
| Hexyl Carbocation/Complex | A hexyl group with a positive charge (C₆H₁₃⁺) or a complex with the Lewis acid catalyst (e.g., [C₆H₁₃---Cl---AlCl₃]ᵟ⁺). | The active electrophile that attacks the naphthalene ring. pw.live |
| Arenium Ion (Wheland Complex) | A resonance-stabilized carbocation formed by the attack of the 2-naphthol on the hexyl electrophile. | Key intermediate determining the position of alkylation. The stability of different isomeric arenium ions dictates the product ratio. rsc.org |
| Catalyst-Substrate Complex | An initial complex formed between the Lewis acid and the hydroxyl group of 2-naphthol or the alkyl halide. | Precedes the formation of the active electrophile and can influence the reaction's regioselectivity. byjus.com |
The elucidation of these transient species often relies on a combination of experimental evidence (such as trapping experiments and isotopic labeling) and computational modeling to map out the potential energy surface of the reaction. nih.govacs.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.
High-resolution ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of 6-hexylnaphthalen-2-ol.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for both the aromatic naphthalene (B1677914) core and the aliphatic hexyl chain. Protons on the naphthalene ring typically resonate in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. chemistrysteps.com The specific chemical shifts and coupling patterns of these aromatic protons are crucial for confirming the substitution pattern. For instance, the protons on the substituted ring will exhibit different splitting patterns compared to those on the unsubstituted ring. The protons of the hexyl group appear in the upfield region (δ 0.8-2.8 ppm). The methylene (B1212753) group adjacent to the naphthalene ring (α-CH₂) is deshielded relative to the other methylene groups in the chain and typically appears as a triplet. The terminal methyl group (CH₃) of the hexyl chain characteristically resonates at the most upfield position, also as a triplet. The phenolic hydroxyl (-OH) proton signal can vary in its chemical shift and may appear as a broad singlet. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the naphthalene ring appear in the aromatic region (δ 100-150 ppm). organicchemistrydata.org The carbon bearing the hydroxyl group (C-2) is significantly deshielded and appears at a higher chemical shift, typically around δ 152-154 ppm. rsc.org The carbon attached to the hexyl group (C-6) also shows a characteristic shift. The sp³ hybridized carbons of the hexyl chain resonate in the aliphatic region (δ 14-36 ppm). rsc.orgweebly.com The chemical shifts of these aliphatic carbons decrease progressively along the chain from the point of attachment to the naphthalene ring.
| ¹H NMR Data (CDCl₃, 400 MHz) rsc.org | ¹³C NMR Data (CDCl₃, 100 MHz) rsc.org | ||
|---|---|---|---|
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 7.65 (d, J = 8.8 Hz, 1H) | Aromatic H | 152.69 | C-2 |
| 7.57 (d, J = 8.4 Hz, 1H) | Aromatic H | 138.17 | Aromatic C |
| 7.50 (s, 1H) | Aromatic H | 132.90 | Aromatic C |
| 7.23 (dd, J = 8.4, 1.5 Hz, 1H) | Aromatic H | 129.27 | Aromatic C |
| 7.15 (s, 1H) | Aromatic H | 129.12 | Aromatic C |
| 7.11 (dd, J = 8.8, 2.2 Hz, 1H) | Aromatic H | 128.15 | Aromatic C |
| 4.89 (s, 1H) | OH | 126.20 | Aromatic C |
| 2.70 (t, J = 7.7 Hz, 2H) | α-CH₂ | 126.16 | Aromatic C |
| 1.68 (m, 2H) | β-CH₂ | 117.59 | Aromatic C |
| 1.34 (m, 6H) | (CH₂)₃ | 109.34 | Aromatic C |
| 0.90 (t, J = 6.9 Hz, 3H) | CH₃ | 35.90 | α-CH₂ |
| 31.75 | Aliphatic CH₂ | ||
| 31.39 | Aliphatic CH₂ | ||
| 29.01 | Aliphatic CH₂ | ||
| 22.60 | Aliphatic CH₂ | ||
| 14.08 | CH₃ |
Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules like this compound. huji.ac.il
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu It is particularly useful for tracing the connectivity within the hexyl chain by showing correlations between adjacent methylene groups and between the α-CH₂ and the neighboring aromatic proton. It also helps to establish the relationships between coupled protons on the naphthalene ring system. longdom.org
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This allows for the direct assignment of the ¹³C signals for all protonated carbons in both the aromatic and aliphatic regions.
TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, not just those that are directly coupled. This can be useful for identifying all the protons belonging to the hexyl chain from a single correlation.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, irrespective of whether they are bonded. This is particularly valuable for conformational analysis and for confirming the substitution pattern by observing through-space interactions between the hexyl chain protons and the aromatic protons.
ADEQUATE (Adequate Double Quantum Transfer Experiment): While less common, the 1D and 2D INADEQUATE experiments can provide direct information about carbon-carbon bonds, offering the ultimate confirmation of the carbon skeleton.
For a molecule like this compound, which has a flexible hexyl chain, NMR spectroscopy can provide insights into its preferred conformations in solution. auremn.org.br The rotational freedom around the C-C single bonds of the hexyl chain and the bond connecting it to the naphthalene ring leads to a variety of possible spatial arrangements. nih.gov By analyzing coupling constants, particularly the three-bond proton-proton coupling constants (³JHH) within the hexyl chain using the Karplus equation, information about the dihedral angles and thus the conformational preferences of the chain can be inferred. NOESY experiments can also reveal through-space interactions that are consistent with specific folded or extended conformations of the hexyl group relative to the naphthalene ring system.
Dynamic NMR (DNMR) spectroscopy is a technique used to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. oxfordsciencetrove.comlibretexts.org In the case of this compound, variable temperature (VT) NMR studies could be employed to investigate the dynamics of the hexyl chain rotation. ucl.ac.uknumberanalytics.com At low temperatures, the rotation might be slow enough to observe distinct signals for different conformers, whereas at higher temperatures, these signals would coalesce into a single averaged signal. libretexts.org Additionally, the exchange of the phenolic proton with solvent or trace amounts of water can be studied using DNMR techniques, often appearing as a broad signal that can sharpen or shift upon changes in temperature or concentration. fu-berlin.de
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass, and by extension, the molecular formula of a compound.
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of the elemental composition of this compound. alevelchemistry.co.ukresearchgate.net Unlike low-resolution MS, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). lcms.cz This precision allows for the calculation of a unique elemental formula. For this compound (C₁₆H₂₀O), the exact mass of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺) can be measured and compared to the theoretical calculated mass, confirming the molecular formula and ruling out other potential structures with the same nominal mass. rsc.org
| Ion Type | Calculated Mass (m/z) | Found Mass (m/z) rsc.org | Technique |
|---|---|---|---|
| [M+H]⁺ | 229.15869 | 229.15898 | ESI |
Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting specific ions and analyzing the resulting products. wikipedia.org This process involves multiple stages of mass analysis, typically separated by a step that induces fragmentation. wikipedia.org For a compound like this compound, MS/MS can provide detailed insights into its molecular structure by breaking it down into smaller, identifiable pieces.
The general process begins with the ionization of the this compound molecules. savemyexams.com The resulting molecular ions are then separated by their mass-to-charge ratio (m/z) in the first stage of the mass spectrometer. wikipedia.org A specific ion, in this case, the molecular ion of this compound, is selected and then subjected to fragmentation. wikipedia.org The resulting fragment ions are subsequently analyzed in the second stage of the mass spectrometer, producing a product ion spectrum. wikipedia.org This spectrum is a fingerprint of the original molecule, revealing information about its substructures. wikipedia.org
Fragmentation of the molecular ion can occur through various mechanisms, including direct cleavage of single bonds or rearrangements where bonds are broken and formed simultaneously. libretexts.org In the case of this compound, which contains a naphthalene core, a hydroxyl group, and a hexyl chain, fragmentation patterns can reveal the connectivity of these components. For instance, cleavage of the C-C bond between the hexyl group and the naphthalene ring is a likely fragmentation pathway. libretexts.org Additionally, the loss of small neutral molecules, such as water from the hydroxyl group, can also occur. libretexts.org
Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is a widely used MS/MS technique for fragmenting ions in the gas phase. wikipedia.org In this method, selected ions are accelerated to a higher kinetic energy and then collided with neutral gas molecules, such as helium, nitrogen, or argon. wikipedia.org These collisions convert some of the ion's kinetic energy into internal energy, leading to bond breakage and fragmentation. wikipedia.org The efficiency and pattern of fragmentation can be controlled by varying the collision energy. wikipedia.org Low-energy CID typically involves kinetic energies below 1 keV, while high-energy CID utilizes energies in the keV range. wikipedia.org
For this compound, CID would likely induce characteristic fragmentation patterns. The bond between the hexyl chain and the naphthalene ring is a probable site for cleavage. The stability of the resulting fragments, such as the naphthol cation and the hexyl radical, would influence the likelihood of this fragmentation pathway. The fragmentation of the hexyl chain itself can also occur, leading to a series of fragment ions separated by 14 Da (the mass of a CH₂ group). libretexts.org
Higher-Energy Collisional Dissociation (HCD) is a specific type of CID technique often employed in Orbitrap mass spectrometers. thermofisher.comiupac.org In HCD, fragmentation occurs in a dedicated multipole collision cell outside the main ion trap. wikipedia.orgthermofisher.com A key advantage of HCD is that it avoids the low-mass cutoff issue associated with some ion trap-based CID methods, allowing for the detection of low-mass fragment ions. wikipedia.orgiupac.org This can be particularly useful for obtaining a more complete fragmentation spectrum of this compound, potentially revealing smaller fragments from the hexyl chain or the naphthalene ring. HCD can also provide different fragmentation pathways compared to lower-energy CID, offering complementary structural information. nih.gov
Electron-Transfer Dissociation (ETD) and Electron-Capture Dissociation (ECD) are alternative fragmentation techniques in mass spectrometry that are particularly useful for analyzing fragile molecules and post-translationally modified peptides, but their principles can be applied to other classes of molecules as well. chromatographyonline.com
Electron-Capture Dissociation (ECD) involves the capture of a low-energy electron by a multiply charged positive ion. This process is highly energetic and leads to the formation of a radical cation, which then rapidly fragments. nih.gov A key feature of ECD is that it tends to cleave bonds that are typically stable under CID, such as the N-Cα bond in peptides, while leaving more fragile modifications intact. chromatographyonline.com For a compound like this compound, which would likely form a singly charged ion, the direct application of ECD might be less common. However, the principles of electron capture could be relevant in certain ionization or fragmentation scenarios.
Electron-Transfer Dissociation (ETD) is a related technique where a radical anion transfers an electron to a multiply charged precursor ion. wikipedia.org This also results in fragmentation, often preserving labile functional groups. Similar to ECD, ETD is most effective with multiply charged ions. While this compound itself is unlikely to form multiply charged ions under standard conditions, understanding these electron-driven fragmentation mechanisms is crucial in the broader context of advanced mass spectrometry. These techniques highlight the diverse tools available for structural elucidation, where the choice of fragmentation method can be tailored to the specific chemical properties of the analyte.
The reactions involving phenols and their derivatives often involve proton-coupled electron transfer (PCET) mechanisms, where both a proton and an electron are transferred. mdpi.comresearchgate.netrsc.org These processes are fundamental in many chemical and biological systems and can influence the fragmentation behavior of phenolic compounds in the mass spectrometer. researchgate.netnih.gov The stability of the resulting phenoxyl radical plays a significant role in the energetics of these reactions. mdpi.com
Advanced Ionization Techniques (e.g., ESI, MALDI, APCI, EI, CI)
The choice of ionization technique is a critical first step in the mass spectrometric analysis of this compound, as it determines the type of ion produced (e.g., molecular ion, protonated molecule) and the extent of initial fragmentation. metwarebio.com
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules and produces multiply charged ions from a liquid solution. metwarebio.comnd.edu For this compound, ESI would likely generate a protonated molecule, [M+H]⁺, with minimal fragmentation, making it ideal for accurate molecular weight determination. acdlabs.com The sample is dissolved in a suitable solvent and sprayed through a highly charged capillary, forming charged droplets that evaporate to yield gas-phase ions. nd.edu
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization method, particularly effective for high molecular weight compounds. metwarebio.comnd.edu The sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, typically as a singly charged ion. nd.edu MALDI could be used for this compound, especially for generating intact ions for subsequent MS/MS analysis. bitesizebio.com
Atmospheric Pressure Chemical Ionization (APCI) is suitable for relatively polar, semi-volatile compounds. nd.edu It involves spraying the sample solution into a heated tube where it is vaporized and then ionized by a corona discharge. nd.edu APCI often produces protonated molecules, [M+H]⁺, and is compatible with high liquid flow rates, making it a good interface for liquid chromatography-mass spectrometry (LC-MS). nd.eduacdlabs.com
Electron Ionization (EI) is a classic, hard ionization technique where the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). nd.eduemory.edu This method causes extensive fragmentation, providing a detailed mass spectrum that is useful for structural elucidation and creating a reproducible "fingerprint" for library matching. nd.eduemory.edu For this compound, EI would likely produce a molecular ion (M⁺•) and numerous fragment ions corresponding to the loss of the hexyl chain and other cleavages. emory.edu
Chemical Ionization (CI) is a softer ionization technique compared to EI. nd.edu It uses a reagent gas (like methane (B114726) or ammonia) which is first ionized by electrons. These reagent gas ions then react with the analyte molecules through proton transfer, leading to the formation of protonated molecules, [M+H]⁺, with less fragmentation than EI. nd.edubitesizebio.com This makes CI useful for determining the molecular weight of compounds that fragment excessively with EI. bitesizebio.com
Table 1: Comparison of Advanced Ionization Techniques for this compound
| Ionization Technique | Ion Type | Fragmentation | Best Suited For |
|---|---|---|---|
| Electrospray Ionization (ESI) | [M+H]⁺ | Minimal | Polar molecules, accurate mass |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | [M+H]⁺ | Minimal | High molecular weight compounds |
| Atmospheric Pressure Chemical Ionization (APCI) | [M+H]⁺ | Some | Semi-volatile, polar compounds |
| Electron Ionization (EI) | M⁺•, Fragments | Extensive | Structural elucidation, library matching |
| Chemical Ionization (CI) | [M+H]⁺ | Low | Molecular weight of volatile compounds |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy provides valuable information about the chemical bonds and functional groups present in a molecule. By analyzing the interaction of a molecule with electromagnetic radiation, specific vibrational modes can be identified, offering a molecular fingerprint.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups in a molecule. bruker.com It works by passing infrared radiation through a sample and measuring which frequencies are absorbed. specac.com These absorbed frequencies correspond to the vibrational energies of the chemical bonds within the molecule. bruker.com
For this compound, the FT-IR spectrum would exhibit several characteristic absorption bands:
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group due to hydrogen bonding. libretexts.org
C-H Stretches: Absorptions due to C-H stretching vibrations will be present. Aromatic C-H stretches from the naphthalene ring typically appear above 3000 cm⁻¹. libretexts.org Aliphatic C-H stretches from the hexyl group will show strong absorptions in the 2850-3000 cm⁻¹ range. libretexts.org
C=C Aromatic Stretches: The naphthalene ring will give rise to several sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ region, corresponding to carbon-carbon double bond stretching within the aromatic system. ias.ac.in
C-O Stretch: A strong band corresponding to the stretching of the carbon-oxygen single bond of the phenolic group is expected in the 1200-1300 cm⁻¹ range. ias.ac.in
C-H Bends: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will produce signals in the fingerprint region (below 1000 cm⁻¹). The pattern of these bands can sometimes provide information about the substitution pattern on the naphthalene ring. ias.ac.in
Table 2: Expected FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3200-3600 | -OH | Stretching |
| >3000 | Aromatic C-H | Stretching |
| 2850-3000 | Aliphatic C-H | Stretching |
| 1450-1600 | Aromatic C=C | Stretching |
| 1200-1300 | C-O (Phenolic) | Stretching |
| <1000 | Aromatic C-H | Bending |
Raman Spectroscopy for Molecular Vibrational Modes and Solid-State Characterization
Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. wikipedia.org It relies on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org The resulting energy shifts in the scattered light provide information about the vibrational frequencies of the molecule. wikipedia.org While FT-IR is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. americanpharmaceuticalreview.com
For this compound, the Raman spectrum would provide complementary information to the FT-IR spectrum:
Aromatic Ring Vibrations: The symmetric stretching vibrations of the naphthalene ring, which are often strong in the Raman spectrum, would be clearly visible. These typically appear in the 1300-1600 cm⁻¹ region. researchgate.net
Alkyl Chain Vibrations: The C-C and C-H vibrations of the hexyl group would also be present, although they may be weaker compared to the aromatic signals.
Solid-State Characterization: Raman spectroscopy is particularly useful for characterizing the solid state of a material. wikipedia.org Different crystalline forms (polymorphs) of this compound would likely exhibit distinct Raman spectra due to differences in their crystal lattice structures and intermolecular interactions. americanpharmaceuticalreview.com This makes Raman a valuable tool for studying polymorphism and solid-state properties.
The combination of FT-IR and Raman spectroscopy provides a comprehensive understanding of the vibrational characteristics of this compound, confirming the presence of its key functional groups and offering insights into its molecular structure and solid-state form.
Based on a comprehensive review of available scientific literature, detailed experimental data specifically for the advanced spectroscopic and structural characterization of This compound is not sufficiently available to construct the requested article according to the specified outline.
While the compound is cited in chemical literature, particularly as an intermediate in synthetic chemistry, dedicated studies focusing on its in-depth photophysical and crystallographic properties are not present in the accessible research results. mdpi.comrsc.org
Research on closely related analogues, such as other 6-alkyl-2-naphthols (with different alkyl chain lengths), has been conducted. journals.co.za For instance, studies on 6-tetradecyl-2-naphthol and 6-hexadecyl-2-naphthol have explored their absorption and fluorescence spectra in self-assembled films, noting the formation of ground-state dimers and excimer/exciplex emissions. journals.co.za Another study details the photophysical properties and crystal structure of 6-perfluorohexylsulfonyl-2-naphthol, highlighting how different substituents impact solid-state packing and photophysics. rsc.org
These studies on related molecules indicate the type of research that is conducted on naphthol derivatives. However, crucial specific data points for this compound itself—such as precise UV-Vis absorption maxima, molar absorptivity, fluorescence and phosphorescence emission spectra, quantum yields, excited-state lifetimes, solvatochromic behavior, and X-ray diffraction data—are not provided in the available literature. Without this specific data, it is impossible to generate the scientifically accurate and detailed article as requested.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, for a given molecular structure, these methods can determine electronic distribution, energy levels, and other key quantum mechanical attributes. For a molecule like 6-hexylnaphthalen-2-ol, which combines an aromatic naphthalene (B1677914) core with a flexible hexyl chain and a polar hydroxyl group, these calculations offer deep insights into its chemical nature.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT methods are based on the principle that the energy of a system can be determined from its electron density. This approach provides a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like this compound. DFT calculations can elucidate the distribution of electrons within the molecule, which is key to understanding its reactivity, stability, and spectroscopic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, the frontier orbitals would primarily be located on the π-conjugated naphthalene system. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The presence of the electron-donating hydroxyl (-OH) group and the alkyl (-C6H13) group on the naphthalene ring is expected to influence the energies of these orbitals. A study on functionalized naphthalene showed that substitutions on the aromatic core impact the HOMO-LUMO gap. researchgate.net For instance, electron-donating groups typically raise the HOMO energy level, which can lead to a smaller energy gap and increased reactivity.
Table 1: Conceptual Influence of Substituents on Frontier Orbitals of Naphthalene Core
| Substituent Group | Expected Effect on HOMO Energy | Expected Effect on LUMO Energy | Probable Impact on HOMO-LUMO Gap |
|---|---|---|---|
| Hydroxyl (-OH) | Increase | Minor Change | Decrease |
Note: This table represents general chemical principles and not specific calculated data for this compound.
Theoretical methods can provide valuable estimates for ionization energy (IE) and electron affinity (EA). Ionization energy is the minimum energy required to remove an electron from a molecule in its gaseous state, while electron affinity is the energy released when an electron is added to a neutral molecule. These parameters are fundamental to understanding the redox behavior of a compound.
DFT and other quantum chemical methods can calculate IE and EA. One common approach, based on Koopmans' theorem, approximates the vertical ionization energy as the negative of the HOMO energy and the vertical electron affinity as the negative of the LUMO energy. More accurate calculations can be performed by computing the energy difference between the neutral molecule and its corresponding cation (for IE) or anion (for EA) researchgate.netdovepress.com. For this compound, the extended π-system of the naphthalene core suggests it would have a moderate ionization energy, influenced by the electron-donating substituents.
The determination of triplet energy levels is important for understanding the photophysical properties of a molecule, particularly its potential for phosphorescence and its behavior in photochemical reactions. The lowest triplet state (T1) is of particular interest. DFT methods, specifically Time-Dependent DFT (TD-DFT), are commonly employed to calculate the energies of excited states, including triplet states. The energy of the T1 state relative to the ground state (S0) is a key factor in applications such as organic light-emitting diodes (OLEDs) and photodynamic therapy. For an aromatic system like this compound, the T1 energy would be related to the π-π* transitions of the naphthalene core.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate results for molecular properties, though they are often more computationally demanding than DFT.
For this compound, ab initio calculations could be used to obtain a very precise geometry, vibrational frequencies, and electronic properties. For instance, the Coupled Cluster method with single, double, and perturbative triple excitations (CCSD(T)) is often considered the "gold standard" for its high accuracy in energy calculations nih.gov. Such methods could be used to benchmark the results from less computationally expensive DFT calculations, ensuring the reliability of the theoretical predictions for this molecule.
Density Functional Theory (DFT) Studies of Electronic Structure.
Molecular Modeling and Dynamics
While quantum chemical calculations focus on the properties of a single, often isolated, molecule, molecular modeling and dynamics simulations can explore the behavior of molecules in larger systems and over time.
Molecular dynamics (MD) simulations use classical mechanics to model the movements of atoms and molecules. An MD simulation of this compound could provide insights into its conformational flexibility, particularly the rotation and folding of the hexyl chain. Furthermore, simulating the molecule in the presence of a solvent or within a larger assembly (like a membrane or polymer matrix) could reveal important information about its intermolecular interactions, solubility, and diffusion characteristics rsc.orgresearchgate.net. Such simulations are vital for understanding how the molecule behaves in a realistic chemical environment, which is essential for predicting its macroscopic properties and performance in various applications.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the hexyl chain attached to the rigid naphthalene core of this compound gives rise to a variety of possible three-dimensional arrangements, or conformations. Conformational analysis is the systematic study of these different conformations and their relative energies. The most stable conformation, and thus the most likely to be observed, corresponds to a minimum on the molecule's potential energy surface (PES) .
A potential energy surface is a mathematical landscape that maps the potential energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. For this compound, a full PES would be incredibly complex. Therefore, computational chemists typically explore a simplified PES by systematically rotating the single bonds of the hexyl chain to identify low-energy conformations. The relative energies of these conformers can be calculated using various computational methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C1-C2-Cα-Cβ) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.00 |
| Gauche (+) | +60° | 0.85 |
| Gauche (-) | -60° | 0.85 |
| Eclipsed 1 | 0° | 4.50 |
| Eclipsed 2 | 120° | 3.20 |
Note: This table is illustrative and based on typical energy differences for alkane chains. Actual values for this compound would require specific quantum chemical calculations.
Simulation of Intermolecular Interactions
The way in which this compound molecules interact with each other and with other molecules is crucial for understanding its bulk properties, such as its melting point, boiling point, and solubility. These intermolecular interactions are governed by non-covalent forces, including van der Waals forces (dispersion and dipole-dipole interactions) and hydrogen bonding, with the hydroxyl group of this compound being a potential hydrogen bond donor and acceptor.
Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to model these interactions. In an MD simulation, the motion of a collection of molecules is simulated over time by solving Newton's equations of motion. This allows for the study of dynamic processes and the calculation of various thermodynamic properties. The accuracy of these simulations is highly dependent on the quality of the force field used to describe the intermolecular and intramolecular forces.
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry can predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra. For instance, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated and compared to experimental infrared (IR) and Raman spectra. This can aid in the identification of the compound and the characterization of its different conformers.
Similarly, the electronic transitions of the molecule can be calculated using time-dependent DFT (TD-DFT). These calculations provide information about the wavelengths of light the molecule absorbs, which corresponds to its ultraviolet-visible (UV-Vis) spectrum. The predicted nuclear magnetic resonance (NMR) chemical shifts can also be computed, providing another tool for structural elucidation.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
| O-H Stretch (IR) | ~3400 cm⁻¹ |
| C=C Aromatic Stretch (IR) | ~1600 cm⁻¹ |
| λmax (UV-Vis) | ~280 nm |
| ¹³C NMR (Aromatic C-OH) | ~155 ppm |
Note: These are typical values for similar functional groups and would need to be specifically calculated for this compound.
Reaction Mechanism Modeling
Understanding the chemical reactivity of this compound is essential for its application in synthesis. Computational modeling can provide detailed insights into reaction mechanisms, helping to identify the most likely pathways and the factors that control reaction rates and product distributions.
Characterization of Transition States and Reaction Pathways
A chemical reaction can be visualized as a path on the potential energy surface connecting reactants to products. The highest point on the minimum energy path is the transition state , which represents the energy barrier that must be overcome for the reaction to occur. Computational methods can be used to locate and characterize the geometry and energy of these transition states.
For example, in the synthesis of derivatives of this compound, such as the bromination mentioned in the literature to form 3-bromo-6-hexylnaphthalen-2-ol, computational modeling could be used to explore the mechanism of this electrophilic aromatic substitution. This would involve identifying the transition state for the attack of the electrophile on the naphthalene ring and comparing the energy barriers for substitution at different positions.
Computational Design and Optimization of this compound Derivatives
Computational chemistry is not only a tool for understanding existing molecules but also for designing new ones with desired properties. By systematically modifying the structure of this compound in silico, researchers can explore how changes in its chemical makeup affect its electronic, optical, and reactive properties.
For instance, if the goal is to design a derivative with a specific absorption wavelength for an optical application, different substituent groups could be computationally added to the naphthalene ring, and their effect on the UV-Vis spectrum could be predicted. This computational pre-screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources. This approach is instrumental in the development of new materials, as seen in the use of a derivative of this compound in the synthesis of organic semiconductors.
Prediction of Structure-Property Relationships for Targeted Applications
The electronic and structural properties of this compound and its derivatives can be effectively predicted using computational methods such as Density Functional Theory (DFT). These theoretical calculations are crucial for understanding how the molecular structure influences its behavior, which is a key aspect of designing materials for targeted applications.
The introduction of the hexyl chain to the naphthalene-2-ol core is expected to influence the molecule's solubility and solid-state packing, which are critical parameters for its application in solution-processable organic electronics. Computational models can predict how such alkyl chains affect the intermolecular interactions and, consequently, the charge transport properties of the material.
Below is a table summarizing the calculated electronic properties for a molecule containing the 6-hexylnaphthalen moiety, providing a basis for predicting the performance of materials derived from this compound.
| Compound | Computational Method | Calculated Property | Value |
| C6-DNADT | DFT (B3LYP/6-311G(d)) | HOMO Energy Level | -5.24 eV |
This table presents data for a larger molecule containing the 6-hexylnaphthalen moiety, as direct computational data for this compound was not available in the search results.
Virtual Screening for Functional Material Development
Virtual screening is a computational technique used to search large libraries of chemical compounds for molecules with specific desired properties, thereby accelerating the discovery of new functional materials. This compound, with its combination of a rigid aromatic core and a flexible alkyl chain, represents a promising scaffold for the development of new organic electronic materials.
The process of virtual screening for functional materials typically involves the following steps:
Library Generation: A virtual library of candidate molecules is created, which could include derivatives of this compound with various substituents.
Property Calculation: Computational methods, primarily DFT, are used to calculate key electronic and physical properties for each molecule in the library. These properties can include HOMO and LUMO energy levels, ionization potential, electron affinity, and reorganization energy.
Screening and Selection: The calculated properties are then compared against a set of predefined criteria for a specific application. For instance, in the search for new organic semiconductors, molecules with appropriate HOMO/LUMO levels for efficient charge injection and transport would be selected.
Recent research has demonstrated the effectiveness of in silico screening for identifying high-mobility organic semiconductors. For example, a Raman-based screening approach has been proposed to estimate the dynamic disorder in crystalline organic semiconductors, a key factor limiting charge mobility. This method, which can be performed using calculated Raman spectra, allows for the rapid screening of large numbers of candidate materials. nih.gov Naphthalene diimide derivatives, which share the naphthalene core with this compound, have been successfully screened using such computational approaches to identify candidates with potentially high electron mobilities. nih.gov
The table below illustrates the type of data that would be generated and utilized in a virtual screening study for organic semiconductor applications, based on computational predictions for naphthalene derivatives.
| Candidate Molecule | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Mobility (cm²/Vs) |
| Naphthalene Diimide-Butyl | - | - | ~6 |
| Naphthalene Diimide-Cyclopentyl | - | - | ~15 |
This table showcases representative data from a virtual screening study on related naphthalene derivatives to illustrate the concept, as specific screening data for this compound was not found.
By applying similar virtual screening methodologies, this compound and its derivatives could be systematically evaluated for their potential in applications such as organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and OFETs. The computational prediction of their material properties would guide synthetic efforts towards the most promising candidates, thereby streamlining the material development process. purdue.edu
Applications in Materials Science and Advanced Technologies
Organic Electronic Materials
The utility of 6-hexylnaphthalen-2-ol in organic electronics stems from its role as a precursor and a modifiable component in the synthesis of larger, more complex organic semiconductors. These materials are at the heart of next-generation electronic devices, offering advantages such as flexibility, low cost, and large-area fabrication.
Role in Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics. The performance of these devices is intrinsically linked to the properties of the organic semiconductor layer, where charge transport occurs. This compound has been utilized as a critical starting material in the synthesis of advanced organic semiconductors for OFETs.
The introduction of alkyl chains, such as the hexyl group in this compound, is a well-established strategy for tuning the solid-state packing and electronic properties of organic semiconductors. The length and branching of these alkyl chains can significantly influence the intermolecular interactions, which in turn affect the charge carrier mobility of the material.
In the synthesis of dinaphtho[2,3-d:2',3'-d']anthra[1,2-b:5,6-b']dithiophene (DNADT) derivatives, this compound serves as a key intermediate. The process involves the palladium-catalyzed Kumada–Tamao–Corriu coupling of 2-bromo-6-methoxynaphthalene (B28277) with a hexyl Grignard reagent, followed by demethylation to yield 3-bromo-6-hexylnaphthalen-2-ol aps.org. This intermediate is then used to construct the larger π-conjugated system. The presence of the hexyl chain in the final DNADT derivative is intended to enhance solubility and influence the thin-film morphology, both of which are crucial for achieving high-performance OFETs aps.org. However, the resulting C6-DNADT-based OFET exhibited a modest hole mobility, suggesting that the optimization of alkyl chain length is critical for improving device performance aps.org. Studies on other organic semiconductors have shown that shorter alkyl chains can sometimes lead to stronger π-π interactions and higher charge mobility beilstein-journals.org.
| Compound | Maximum Hole Mobility (cm²/V·s) | Reference |
|---|---|---|
| C6-DNADT (derived from this compound) | 2.6 × 10⁻² | aps.org |
| DNADT (unsubstituted) | Higher than C6-DNADT | aps.org |
| Violanthrone derivative with n-hexyl chains | 3.15 × 10⁻⁴ | beilstein-journals.org |
| Violanthrone derivative with n-octyl chains | 1.76 × 10⁻⁴ | beilstein-journals.org |
Naphthalene-based materials are known for their potential in hole transport applications. The electronic properties of the naphthalene (B1677914) core, when appropriately functionalized, can facilitate the movement of positive charge carriers (holes). While direct measurements of hole mobility for this compound are not extensively reported, its derivatives are designed to leverage these intrinsic properties.
Theoretical and experimental studies on naphthalene crystals have provided insights into their charge transport mechanisms. The hole mobility in naphthalene is influenced by electron-phonon scattering and exhibits a band-like transport behavior aps.orgresearchgate.netcaltech.edu. The introduction of substituents like the hexyl group in this compound can modify the frontier molecular orbital energy levels (HOMO and LUMO) of the resulting materials. For instance, the C6-DNADT derivative, synthesized from a this compound precursor, has an estimated HOMO energy level of -5.29 eV, which is suitable for efficient hole injection from a gold electrode aps.org.
| Material | Property | Value | Significance | Reference |
|---|---|---|---|---|
| Naphthalene Crystal | Hole Mobility | ~1 cm²/V·s (experimental) | Baseline for naphthalene-based semiconductors | researchgate.net |
| C6-DNADT | HOMO Energy Level | -5.29 eV | Facilitates efficient hole injection | aps.org |
Building Block for Organic Light-Emitting Diodes (OLEDs) and Other Devices
The versatility of this compound extends to its use as a foundational element in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). A patent has identified this compound as a compound relevant to the development of hole transport layers in OLEDs mdpi.com. The efficient injection and transport of holes are critical for the performance and efficiency of OLED devices.
Naphthalene derivatives, in general, are utilized in various layers of an OLED stack, including the emissive layer and charge transport layers. By modifying the core naphthalene structure with functional groups like the hydroxyl and hexyl moieties, chemists can fine-tune the electronic and morphological properties of the resulting materials to optimize device performance, such as luminance efficiency and external quantum efficiency (EQE) mdpi.com. For instance, naphthalene-based copolymers have been designed as blue-light-emitting materials in OLEDs, achieving an EQE of approximately 1% mdpi.com.
Integration into Organic Semiconductors and Conductive Polymers
While direct polymerization of this compound into a conductive polymer is not widely documented, its derivatives are integral to the broader class of organic semiconductors. The synthesis of larger conjugated molecules from this compound, as seen in the case of C6-DNADT, is a prime example of its integration into functional organic semiconductors aps.org.
The field of conductive polymers often utilizes monomers that can be readily polymerized through methods like oxidative or electrochemical polymerization. While the hydroxyl group on this compound could potentially be used in polymerization reactions, such as in the formation of polyesters or polyethers, its application in traditional conductive polymers like polythiophenes or polypyrroles would require further chemical modification. A patent mentions "conductive polymer" in association with this compound, suggesting potential, though unspecified, applications in this area google.com.
Functional Materials Development
Beyond its role in organic electronics, this compound and its derivatives are valuable for the development of a wide range of functional materials. The term "functional materials" encompasses a broad category of materials designed to possess specific properties or perform specific functions.
The naphthalene-2-ol moiety is a versatile chemical scaffold that can be modified through various synthetic strategies to create new molecules with desired functionalities asianpubs.orgresearchgate.netorientjchem.org. The presence of the hydroxyl group allows for further reactions to attach other functional groups, while the hexyl chain provides solubility and influences the material's processing characteristics. These features make this compound a useful starting point for creating materials for applications such as sensors, molecular switches, and other advanced technologies. The synthesis of various naphthalene derivatives for applications in pharmaceuticals and materials science underscores the importance of this class of compounds asianpubs.orgresearchgate.netorientjchem.orgresearchgate.net.
Catalytic Applications and Ligand Design
The this compound scaffold is a promising platform for the design and synthesis of novel ligands for homogeneous catalysis. The hydroxyl group and the aromatic rings provide multiple points for functionalization, allowing for the creation of a diverse range of ligand architectures. For instance, Schiff base ligands can be readily synthesized by the condensation of 2-hydroxynaphthalene-1-carbaldehyde derivatives with various amines. researchgate.net Such ligands have been used in the synthesis of titanium(IV) complexes for olefin polymerization. researchgate.net
Furthermore, the naphthol moiety can be a precursor to bidentate or polydentate ligands. For example, amidoalkyl naphthols, which can be synthesized from 2-naphthol (B1666908), are valuable building blocks for other bioactive molecules and can be converted to aminoalkyl naphthols. mdpi.com These structures can act as ligands for various transition metals. The design of chiral ligands is a key aspect of asymmetric catalysis, and while C2-symmetric ligands have been historically dominant, nonsymmetrical P,N-ligands have shown great promise. nih.gov The this compound framework could be adapted to create such nonsymmetrical ligands.
The general approach to ligand design involves the intentional incorporation of steric and electronic features to optimize catalyst activity. scholaris.ca The hexyl group on the naphthalene ring of this compound can provide specific steric bulk, which can be advantageous in controlling the selectivity of a catalytic reaction.
| Ligand Type | Synthetic Precursor from this compound | Potential Catalytic Application |
| Schiff Base Ligands | 6-hexyl-2-hydroxy-naphthalene-1-carbaldehyde | Olefin Polymerization |
| Aminoalkyl Naphthol Ligands | 1-Amidoalkyl-6-hexyl-2-naphthols | Asymmetric Synthesis |
| P,N-Ligands | Functionalized this compound derivatives | Asymmetric Catalysis |
While direct applications of this compound in selective hydrogenation and hydrodesulfurization (HDS) are not extensively documented, the chemistry of naphthol derivatives suggests potential roles in these catalytic processes. The hydrogenation of naphthol derivatives is a challenging transformation due to the aromaticity of the naphthalene ring system. However, ruthenium catalysts bearing redox-active tridentate pincer ligands have been shown to catalyze the α-C–H functionalization of β-naphthol using alcohols via a borrowing hydrogen mechanism. rsc.org This indicates the reactivity of the naphthol ring system and the potential to develop selective hydrogenation catalysts based on ligands derived from this compound.
In the context of HDS, which is a critical process in the refining of petroleum products to remove sulfur-containing compounds, catalysts are typically composed of transition metals supported on high-surface-area materials. nih.govnih.gov The design of ligands that can modify the electronic and steric properties of the active metal centers is an area of ongoing research. Ligands derived from this compound could potentially be used to synthesize molecular catalysts or to modify the surface of heterogeneous catalysts to enhance their activity and selectivity in HDS reactions. The development of efficient chiral ligands is also crucial for asymmetric hydrogenation reactions, such as the hydrogenation of β-keto esters, where ruthenium and iridium complexes with chiral ligands have shown high efficiency. researchgate.net
Environmental Fate and Degradation Studies
Environmental Degradation Pathways of 6-Hexylnaphthalen-2-ol
While specific degradation pathways for this compound are not extensively documented, the degradation of related naphthalene (B1677914) compounds suggests that it likely undergoes both abiotic and biotic degradation processes. The primary atmospheric degradation pathway for naphthalene, a structurally similar polycyclic aromatic hydrocarbon (PAH), is initiated by reaction with hydroxyl (OH) radicals. copernicus.org This process leads to the formation of various oxygenated products. copernicus.org Given the presence of the hydroxyl group and the alkyl chain on the naphthalene ring of this compound, it is expected to be susceptible to similar oxidative degradation. The addition of a second hydroxyl group to a naphthalene ring has been shown to increase the kinetic rate of reaction on the reactive ring, a principle that may apply to the subsequent degradation of hydroxylated intermediates of this compound. copernicus.org
Photochemical Reactions in Environmental Media
Photochemical reactions play a significant role in the transformation of aromatic compounds in the environment. For naphthalene and its derivatives, photooxidation, particularly by OH radicals during the day and nitrate (B79036) (NO3) radicals at night, is a key process. kaust.edu.sa These reactions can lead to the formation of secondary organic aerosols (SOA). kaust.edu.sacopernicus.org The photooxidation of naphthalene in the presence of nitrogen oxides (NOx) can produce light-absorbing SOA, often referred to as brown carbon. nih.gov
Studies on naphthalene have shown that its photooxidation leads to a variety of products, and the presence of substituents on the naphthalene ring can influence the reaction pathways and the properties of the resulting aerosols. copernicus.orgnih.gov For instance, the presence of an alkyl group, such as the hexyl group in this compound, can affect the volatility and reactivity of the molecule. The formation of highly absorbing nitroaromatic compounds has been observed during the photooxidation of naphthalene under high NOx conditions. nih.gov It is plausible that this compound undergoes similar photochemical transformations, contributing to the formation of atmospheric aerosols with specific optical properties. The combination of photochemistry and mechanical forces, known as photomechanochemistry, has also been shown to influence chemical reactions, potentially affecting degradation rates and product formation in certain environmental compartments. beilstein-journals.org
Biotransformation and Biodegradation Mechanisms
Biotransformation is the chemical alteration of a substance by a living organism, and biodegradation is the breakdown of organic matter by microorganisms. montana.edu While specific studies on the biotransformation of this compound are limited, the biodegradation of other complex organic molecules provides insight into potential mechanisms. Microorganisms, including bacteria and fungi, are known to degrade a wide range of environmental contaminants. nih.govnih.govnih.gov
Enzymes produced by microorganisms, such as oxygenases, are critical in initiating the breakdown of aromatic compounds. montana.edu For instance, the aerobic biotransformation of benzene (B151609) to catechol is a well-understood enzymatic process. montana.edu The biodegradation of complex molecules like 2,4,6-trichlorophenol (B30397) has been shown to proceed via a chlorocatechol pathway. nih.gov Similarly, the biotransformation of indole (B1671886) can involve hydroxylation as a key initial step. frontiersin.org Fungi, such as the white-rot fungus Phanerochaete chrysosporium, have demonstrated the ability to transform complex fluorinated organic compounds. nih.gov It is therefore likely that various soil and aquatic microorganisms possess the enzymatic machinery to hydroxylate and cleave the aromatic rings of this compound, leading to its eventual mineralization. The specific pathways and the types of microbial communities involved would depend on the environmental conditions, such as the presence of oxygen and other nutrients. frontiersin.org
Role in Secondary Organic Aerosol (SOA) Formation from Naphthalene Oxidation
Naphthalene and its alkylated derivatives are recognized as significant precursors to the formation of Secondary Organic Aerosols (SOA) in the atmosphere. copernicus.orgcopernicus.org Naphthalene is one of the most abundant PAHs in urban environments, and its atmospheric oxidation contributes substantially to SOA formation. copernicus.orgnih.gov The oxidation of naphthalene by OH radicals leads to the formation of low-volatility products that can partition into the aerosol phase. copernicus.org
The SOA yield from naphthalene photooxidation can be substantial, and it is influenced by factors such as the concentration of NOx. copernicus.org Under low-NOx conditions, the SOA yields are generally higher. copernicus.org Given that this compound is a derivative of naphthalene, it is expected to participate in similar atmospheric oxidation processes and contribute to SOA formation. The presence of the hexyl group would lower the volatility of this compound compared to naphthalene, potentially leading to a higher propensity to form aerosol particles upon oxidation. The hydroxyl group would also influence its reactivity and the properties of the resulting SOA. The oxidation of PAHs like naphthalene can account for a significant fraction of the total SOA from sources such as diesel emissions. copernicus.org Therefore, understanding the contribution of naphthalene derivatives like this compound is important for accurately modeling urban and regional air quality. kaust.edu.sad-nb.info
Advanced Analytical Methodologies for 6 Hexylnaphthalen 2 Ol Research
Chromatographic Separation Techniques
Chromatography is a fundamental separation science that plays a pivotal role in the analysis of 6-hexylnaphthalen-2-ol. It involves the differential distribution of the analyte between a stationary phase and a mobile phase. kromasil.com The selection of the appropriate chromatographic method is crucial for achieving the desired separation and resolution from other components in a mixture.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like this compound. thermofisher.com In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. thermofisher.com The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. shimadzu.com
When coupled with a mass spectrometer (MS), GC becomes an even more formidable analytical tool (GC-MS). GC-MS not only separates the components of a mixture but also provides mass spectral data for each component, enabling their identification and structural elucidation. restek.comnist.gov This is particularly useful for identifying unknown compounds or confirming the presence of target analytes in complex samples. thermofisher.com The mass spectrometer ionizes the eluted compounds, and the resulting fragments create a unique mass spectrum that serves as a chemical fingerprint. nist.gov For instance, GC-MS has been effectively used for the analysis of various organic compounds, including polycyclic aromatic hydrocarbons (PAHs), which are structurally related to this compound. thermofisher.com
| Parameter | Typical Conditions for GC-MS Analysis of Naphthalene (B1677914) Derivatives |
| Column | HP-5MS (5% diphenyl / 95% dimethyl polysiloxane) or similar non-polar to mid-polar capillary column researchgate.net |
| Injector Temperature | 250 °C (Splitless injection) researchgate.net |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) researchgate.net |
| Oven Temperature Program | Initial hold at a lower temperature (e.g., 50-70°C), followed by a temperature ramp to a final temperature (e.g., 280°C) researchgate.netusm.my |
| MS Detector | Electron Impact (EI) ionization at 70 eV nih.gov |
| Mass Analyzer | Quadrupole or Triple Quadrupole thermofisher.com |
| Data Acquisition | Full scan mode for identification or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) for enhanced sensitivity and quantification thermofisher.comnih.gov |
This table presents a generalized set of conditions. Specific method parameters may vary based on the instrument and the specific analytical goals.
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS/MS)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of compounds, including those that are non-volatile or thermally labile, making it suitable for the analysis of this compound. torontech.com In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. torontech.com The separation is based on the analyte's affinity for the stationary and mobile phases. torontech.com
The coupling of HPLC with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) significantly enhances its analytical power. torontech.com HPLC-MS provides molecular weight information, while HPLC-MS/MS allows for structural elucidation and highly selective and sensitive quantification. nih.gov This is particularly advantageous for analyzing complex mixtures where chromatographic resolution alone may be insufficient. torontech.com
| Parameter | Typical Conditions for HPLC Analysis of Phenolic Compounds |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) ejgm.co.uk |
| Mobile Phase | A gradient elution using a mixture of solvents, often water with an acidifier (e.g., formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) ejgm.co.ukoiv.int |
| Flow Rate | 1.0 mL/min ejgm.co.uk |
| Detection | Photodiode Array (PDA) or UV-Vis detector set at a specific wavelength (e.g., 254 nm) torontech.comejgm.co.uk |
| Injection Volume | 20 µL ejgm.co.uk |
| MS Interface (for HPLC-MS) | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
This table presents a generalized set of conditions. Specific method parameters may vary based on the instrument and the specific analytical goals.
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. kromasil.com It involves a stationary phase, which is a thin layer of adsorbent material (e.g., silica (B1680970) gel) coated on a flat support (e.g., glass or aluminum), and a mobile phase, which is a solvent or a mixture of solvents. kromasil.com An analytical method for determining the purity of naphthalene-2,3-dialdehyde by thin layer chromatography has been described. wmich.edu
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced and more sophisticated version of TLC that offers better resolution, higher sensitivity, and improved quantification. HPTLC is widely recognized for its effectiveness in the analysis of phenolic compounds and other secondary metabolites from various sources. ijper.org It allows for the simultaneous analysis of multiple samples on a single plate, making it a high-throughput technique. ijper.org HPTLC methods have been developed for the separation and identification of various phenolic compounds, including flavonoids and tannins. ijper.orgmdpi.com
| Parameter | Typical Conditions for HPTLC Analysis of Phenolic Compounds |
| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F254 |
| Mobile Phase (Solvent System) | A mixture of solvents with varying polarity, for example, Toluene (B28343):Ethyl Acetate:Formic Acid ijper.orgakjournals.com |
| Detection | UV detection at different wavelengths (e.g., 254 nm and 366 nm) before and after derivatization with a suitable reagent mdpi.comnih.gov |
| Derivatization Reagent | Reagents like Natural Product-PEG or vanillin-sulfuric acid can be used to visualize separated compounds nih.gov |
This table presents a generalized set of conditions. Specific method parameters may vary based on the specific analytical goals.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines the advantages of both gas and liquid chromatography. mdpi.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com Supercritical CO2 has low viscosity and high diffusivity, which allows for faster separations at lower pressures compared to HPLC. mdpi.comedpsciences.org SFC is particularly well-suited for the analysis of non-polar to moderately polar compounds, including polycyclic aromatic hydrocarbons (PAHs). mdpi.comedpsciences.org
The addition of a co-solvent (modifier) to the supercritical CO2 mobile phase can alter its polarity and enhance the elution of more polar analytes. cup.edu.cn SFC can be coupled with various detectors, including mass spectrometry (SFC-MS), which improves sensitivity and provides structural information. mdpi.com This technique is considered a "green" analytical method as it significantly reduces the consumption of organic solvents. mdpi.com
| Parameter | Typical Conditions for SFC Analysis of PAHs and Related Compounds |
| Column | Packed columns, often with stationary phases like those used in HPLC (e.g., BEH 2-EP) cup.edu.cn |
| Mobile Phase | Supercritical CO2 with a modifier such as methanol, acetonitrile, or toluene edpsciences.orgcup.edu.cn |
| Backpressure Regulator (BPR) | Maintained at a specific pressure to keep the mobile phase in a supercritical state cup.edu.cn |
| Column Temperature | Optimized for separation, often in the range of 40-60 °C cup.edu.cn |
| Detection | UV-Vis (PDA) or Mass Spectrometry (MS) cup.edu.cnrsc.org |
This table presents a generalized set of conditions. Specific method parameters may vary based on the instrument and the specific analytical goals.
Principles of Separation: Adsorption, Partition, Ion Exchange, and Size Exclusion
The separation of this compound and other molecules in chromatography is governed by fundamental principles based on the interactions between the analyte and the stationary phase. kromasil.comnih.gov
Adsorption Chromatography: In this mode, separation is based on the repeated adsorption and desorption of the analyte molecules onto the surface of a solid stationary phase. microbenotes.com The strength of the interaction depends on the polarity of the analyte and the stationary phase. microbenotes.com
Partition Chromatography: This technique relies on the differential partitioning of the analyte between a liquid stationary phase and a liquid mobile phase. microbenotes.com The separation is based on the relative solubility of the analyte in the two phases. microbenotes.com
Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge. microbenotes.com The stationary phase contains charged functional groups that interact with oppositely charged analyte ions. microbenotes.comfiveable.me This technique is primarily used for the separation of ionic or ionizable compounds.
Size-Exclusion Chromatography (SEC): Also known as gel permeation or gel filtration chromatography, SEC separates molecules based on their size and shape. microbenotes.com The stationary phase consists of porous particles. Larger molecules that are excluded from the pores travel faster through the column, while smaller molecules that can enter the pores are retained longer. microbenotes.com
Electrochemical Characterization Techniques
Electrochemical techniques provide valuable insights into the redox properties of molecules like this compound. These methods involve measuring the current or potential changes in an electrochemical cell containing the analyte.
Recent research has explored the electrochemical dearomatization of 2-naphthols, which are structurally related to this compound. rsc.orgnih.gov These studies often employ techniques like cyclic voltammetry (CV) to investigate the oxidation potentials of the compounds. rsc.org For example, the oxidation peak of 1-methylnaphthalen-2-ol has been observed at 1.86 V (vs. Ag/AgCl). rsc.org Such electrochemical methods can be used to understand the reactivity of the naphthol ring and to drive synthetic transformations, such as C-O bond formation. rsc.orgnih.gov The electrochemical behavior of naphthol derivatives can be influenced by the solvent and the presence of substituents on the naphthalene ring. mdpi.com Electrochemical approaches have also been utilized for the synthesis of various derivatives of naphthols and phenols. rsc.orgisroset.org
| Technique | Information Obtained |
| Cyclic Voltammetry (CV) | Provides information on the oxidation and reduction potentials of the analyte, the stability of the redox species, and the kinetics of electron transfer reactions. researchgate.net |
| Constant Current Electrolysis | Used for the preparative-scale synthesis of new compounds through controlled oxidation or reduction of the starting material. isroset.org |
This table provides a summary of the information that can be obtained from these electrochemical techniques.
Voltammetry and Amperometry
Voltammetric techniques, including cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry, are fundamental in studying the electrochemical behavior of organic molecules. These methods involve applying a varying potential to an electrode and measuring the resulting current. For a phenolic compound like this compound, voltammetry could be used to determine its oxidation potential, which is related to the ease with which it can lose electrons. The presence of the hexyl group, an electron-donating alkyl chain, would be expected to influence this potential compared to unsubstituted naphthalen-2-ol.
Amperometry, which involves measuring the current at a fixed potential over time, could be employed to quantify the concentration of this compound in a sample, assuming a suitable and selective oxidation or reduction potential can be identified.
However, a comprehensive search did not yield any published studies that provide specific voltammetric or amperometric data, such as oxidation peak potentials or diffusion coefficients, for this compound.
Electrochemical Impedance Spectroscopy
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that probes the impedance of an electrochemical system over a range of frequencies. acs.orgwiley.com It is particularly useful for characterizing processes occurring at the electrode-electrolyte interface, such as charge transfer resistance and double-layer capacitance. acs.orgwiley.com In the context of this compound, EIS could be used to study its adsorption behavior on an electrode surface or the formation of any passivating films that might result from its oxidation.
Data Tables
Due to the absence of specific research findings for this compound, no data tables containing experimental results can be generated. Presenting data from other related compounds would be scientifically inaccurate and would not adhere to the strict focus on the requested compound.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Research Progress
The primary academic contribution surrounding 6-hexylnaphthalen-2-ol lies in its role as a key intermediate in the synthesis of larger, more complex organic molecules, particularly those designed for applications in organic electronics. Research has successfully established a multi-step synthetic pathway to produce this compound, which can then be further functionalized.
A notable synthesis commences with the commercially available 2-bromo-6-methoxynaphthalene (B28277). mdpi.com The process involves a palladium-catalyzed Kumada–Tamao–Corriu coupling with a hexyl Grignard reagent to introduce the hexyl chain, yielding 2-hexyl-6-methoxynaphthalene. mdpi.com Subsequent regioselective bromination at the 3-position, followed by demethylation using boron tribromide, affords 3-bromo-6-hexylnaphthalen-2-ol. mdpi.com This brominated intermediate is particularly valuable as it allows for further selective chemical modifications.
The hydroxyl group of 3-bromo-6-hexylnaphthalen-2-ol can be converted into a triflate, which then serves as a reactive site for Sonogashira–Hagihara coupling reactions. mdpi.com This methodology has been instrumental in the synthesis of 6-hexylnaphtho[2,3-b]thiophene, a precursor for dinaphtho[2,3-d:2',3'-d']anthra[1,2-b:5,6-b']dithiophene (DNADT) derivatives. mdpi.com These larger fused aromatic systems are of significant interest for their potential use in organic field-effect transistors (OFETs). mdpi.com The introduction of the hexyl chain is a strategic approach to modulate the solubility and solid-state packing of these materials, which in turn influences their electronic properties.
The following table provides a summary of the key synthetic intermediates and the final target compound derived from this compound, as documented in academic literature.
| Compound Name | Role in Synthesis |
| 2-bromo-6-methoxynaphthalene | Starting material |
| 2-hexyl-6-methoxynaphthalene | Intermediate after hexyl chain addition |
| 3-bromo-6-hexyl-2-methoxynaphthalene | Brominated intermediate |
| 3-bromo-6-hexylnaphthalen-2-ol | Key intermediate with a free hydroxyl group |
| 3-bromo-6-hexyl-2-(trifluoromethanesulfonyloxy)naphthalene | Activated intermediate for coupling reactions |
| 6-hexylnaphtho[2,3-b]thiophene | Thiophene (B33073) derivative synthesized from the intermediate |
| Dinaphtho[2,3-d:2',3'-d']anthra[1,2-b:5,6-b']dithiophene (DNADT) derivatives | Final functional material for organic electronics |
Unresolved Challenges and Identified Research Gaps
Despite the progress in synthesizing and utilizing this compound as an intermediate, several challenges and research gaps remain.
A notable research gap is the limited understanding of the full scope of chemical transformations that can be performed on the this compound scaffold. While its use in the synthesis of thiophene-fused systems is documented, the exploration of its utility in creating other classes of functional materials is still in its infancy.
Furthermore, a significant challenge that has been identified is the poor solubility of some of the larger molecules derived from this compound. For instance, the C6-DNADT derivative was found to have very poor solubility, which hindered its characterization by solution-based NMR techniques. mdpi.com This issue of solubility is a common hurdle in the field of large polycyclic aromatic hydrocarbons and presents a research gap in the design of new derivatives with improved processability without compromising their electronic properties.
The biological activities of this compound itself have not been extensively investigated. While patents exist for related compounds like 6-hexylnaphthalene-2-carboxylic acid for potential antimicrobial applications, the specific biological profile of the phenol (B47542) remains an unexplored area. google.comgoogle.com
Prospective Research Avenues for this compound and its Derivatives
The existing research provides a solid foundation for several promising future research avenues for this compound and its derivatives.
In the realm of materials science , a key direction is the systematic modification of the hexyl chain. Investigating the effects of branched or cyclic alkyl chains in place of the linear hexyl group could lead to derivatives with enhanced solubility and different solid-state packing motifs, potentially improving the performance of organic electronic devices. The incorporation of this compound derivatives into liquid crystalline polymers is another promising avenue, potentially leading to materials with high thermal stability for applications in advanced displays and optical devices. vulcanchem.com
The potential for this compound to serve as a precursor to chiral ligands for asymmetric catalysis is another exciting area of research. vulcanchem.com Oxidative coupling of the phenol could potentially yield novel binaphthyl-type ligands. The synthesis and application of these new chiral ligands in enantioselective reactions would be a valuable contribution to the field of organic synthesis.
Further exploration of the chemical reactivity of the naphthalene (B1677914) core is warranted. Investigating reactions such as nitration and sulfonation could lead to a variety of new derivatives with interesting properties. vulcanchem.com For example, the introduction of sulfonic acid groups could yield water-soluble derivatives, which could be useful as dyes or in other applications where aqueous processability is desired.
Finally, a systematic investigation into the biological activities of this compound and its simple derivatives is a clear research gap that could be addressed. Screening for activities such as antimicrobial, antioxidant, or enzyme inhibition could uncover new potential applications in medicinal chemistry or agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
